alpha-Naphtholphthalein
Description
Historical Context and Evolution of Phthalein Dyes in Chemical Research
The story of phthalein dyes begins in the late 19th century with the pioneering work of German chemist Adolf von Baeyer. His investigations into the condensation reactions of phthalic anhydride (B1165640) with phenols led to the discovery of a new class of dyes, the phthaleins. fishersci.ca These compounds were structurally identified as derivatives of triphenylmethane. fishersci.ca A key breakthrough in understanding their properties was the elucidation of their color-changing mechanism. It was discovered that in acidic to neutral solutions, phthaleins exist in a colorless, non-planar lactone form. chemimpex.comresearchgate.net However, in the presence of an alkali, the molecule undergoes a structural rearrangement to a planar, conjugated quinonoid form, which is responsible for the intense coloration. chemimpex.comresearchgate.net This reversible, pH-dependent transformation became the foundation for their widespread use as acid-base indicators, a fundamental tool in analytical chemistry. wikipedia.org Phenolphthalein (B1677637), with its distinct pink color in basic solutions, became the most famous example of this class. Following this, other phthalein derivatives, including alpha-naphtholphthalein, were synthesized and studied, each exhibiting unique color transition ranges.
Contemporary Significance of this compound in Modern Chemical Science
This compound distinguishes itself from phenolphthalein with a different pH transition range and coloration. It exhibits a visual transition from colorless or reddish to a greenish-blue color at a pH of 7.3 to 8.7. wikipedia.org This specific property makes it particularly suitable for titrations of weak acids in strongly alcoholic solutions. chemicalbook.com
Beyond its classic role as a pH indicator, this compound has found a multitude of applications in contemporary research and technology:
Advanced Sensor Development: A significant area of modern research involves the use of this compound in the design of sophisticated sensors. It is a key component in the development of optical sensors for carbon dioxide, where its fluorescence intensity changes in response to CO2 concentrations. fishersci.caoptica.orgfishersci.ca Furthermore, it has been incorporated into sol-gel matrices to create solid-state pH sensors. researchgate.net
Materials Science and Polymer Chemistry: In the field of polymer science, this compound is utilized in the creation of polymers with specific optical properties. chemimpex.com It is also employed as a dye to impart vibrant and stable colors to plastics. chemimpex.com Additionally, it is used in the preparation of high-performance epoxy resin compounds, contributing to the development of laminated boards and printed circuit boards with high heat resistance and flame retardancy. chemicalbook.com
Biomedical and Forensic Applications: Researchers are exploring the use of this compound in innovative biomedical applications. It has been successfully used to create wearable halochromic (color-changing with pH) sensors by immersing it in textiles. researchgate.netmedchemexpress.com These sensors can visually monitor the pH of skin, which is crucial for tracking the healing progress of wounds. researchgate.netmedchemexpress.com In forensic science, studies have proposed this compound as a novel agent in the examination of bribery cases, potentially overcoming some limitations of traditional dyes like phenolphthalein. aijr.orgaijr.org
Analytical Chemistry: Its utility in analytical chemistry extends to colorimetric assays for the quantification of various substances and in methods for the detection of metal ions. chemimpex.comchemimpex.com
Scope and Objectives of Current Academic Research on this compound
Current academic research on this compound is vibrant and multidisciplinary, aiming to harness its unique chemical properties for novel applications. The primary objectives of this research include:
Development of Novel Analytical Probes: A key research direction is the design and synthesis of new chemosensors based on the this compound scaffold. For instance, a novel fluorescent probe derived from this compound has been developed for the selective and visualized monitoring of mercury ions (Hg2+). researchgate.net
Fabrication of Advanced Materials: There is a strong focus on incorporating this compound into advanced materials to create functional devices. This includes the physical entrapment of the dye into sol-gel matrices to produce stable and reusable pH-sensing materials. researchgate.net Another area of investigation is the use of this compound as a template molecule in the synthesis of molecularly imprinted polymers (MIPs). researchgate.net These polymers have tailored cavities that can selectively rebind the template molecule, forming the basis for highly specific sensors or separation media. researchgate.net
Enhancing Biomedical and Forensic Tools: Research is ongoing to refine the application of this compound in wearable sensors for wound monitoring, aiming for cost-effective and user-friendly devices. researchgate.netmedchemexpress.com In forensics, the objective is to validate its use as a more reliable and stable alternative for detecting tainted currency in bribery investigations. aijr.orgaijr.org
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₈H₁₈O₄ |
| Molar Mass | 418.448 g·mol⁻¹ |
| Appearance | Colorless-reddish to blue-green solid |
| Melting Point | 238–240 °C (460–464 °F; 511–513 K) wikipedia.org |
| Solubility in water | Insoluble wikipedia.org |
| pH Indicator Range | 7.3–8.7 wikipedia.org |
| Color in Acidic/Neutral pH | Colorless/Reddish wikipedia.org |
| Color in Alkaline pH | Greenish-Blue wikipedia.org |
pH Indicator Transition of Common Phthalein Dyes
| Indicator | pH Range | Color Change (Acidic to Basic) |
| Phenolphthalein | 8.2–10.0 | Colorless to Pink/Fuchsia |
| Thymolphthalein | 9.3–10.5 | Colorless to Blue |
| This compound | 7.3–8.7 | Colorless/Reddish to Greenish-Blue wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(4-hydroxynaphthalen-1-yl)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O4/c29-25-15-13-23(17-7-1-3-9-19(17)25)28(22-12-6-5-11-21(22)27(31)32-28)24-14-16-26(30)20-10-4-2-8-18(20)24/h1-16,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBAGKIEAOSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C6=CC=CC=C65)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208273 | |
| Record name | Naphtholphthalein | |
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Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid when pure; Usually greyish-red; [Merck Index] Grey to brown solid; [Acros Organics MSDS] | |
| Record name | alpha-Naphtholphthalein | |
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CAS No. |
596-01-0 | |
| Record name | α-Naphtholphthalein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-01-0 | |
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| Record name | Naphtholphthalein | |
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| Record name | Naphtholphthalein | |
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| Record name | 3,3-bis(4-hydroxy-1-naphthyl)phthalide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.979 | |
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| Record name | .ALPHA.-NAPHTHOLPHTHALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Derivatization of Alpha Naphtholphthalein
Advanced Synthetic Routes for Alpha-Naphtholphthalein and Analogues
The synthesis of this compound traditionally involves the condensation of phthalic anhydride (B1165640) with 1-naphthol (B170400). smolecule.com Modern methodologies have focused on optimizing this reaction and exploring greener alternatives to improve yield, purity, and environmental sustainability.
Optimization of Phthalic Anhydride and 1-Naphthol Reactions
The reaction between phthalic anhydride and 1-naphthol is a cornerstone of this compound synthesis. smolecule.com Optimization of this process is critical for achieving high yields and purity. Key parameters that are manipulated include the molar ratio of reactants, the choice of catalyst, reaction temperature, and purification methods.
A common method involves grinding phthalic anhydride and 1-naphthol into a fine powder, followed by heating in the presence of an acid catalyst like concentrated sulfuric acid. smolecule.comgoogle.com A Chinese patent details a preparation method where the molar ratio of phthalic anhydride to 1-naphthol is optimized to a range of 1:1.8 to 1:2.2. google.com This process, conducted at 60°C for 4 hours, yields a viscous crude product. google.com Subsequent purification involves dissolution in a solvent, filtration, neutralization with an alkaline solution, and a series of solvent washes and recrystallizations to achieve a product with a purity of ≥93%. smolecule.comgoogle.com The careful control of reaction temperature is crucial to maximize the yield of the desired product. mdpi.com
| Parameter | Optimized Condition |
| Reactants | Phthalic anhydride, 1-Naphthol |
| Molar Ratio | 1:1.8 to 1:2.2 (Phthalic anhydride:1-Naphthol) |
| Catalyst | Concentrated sulfuric acid |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Purification | Multi-step solvent extraction and recrystallization |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. While specific "green" synthesis protocols for this compound are not extensively detailed in the provided search results, the principles of green chemistry, such as the use of less hazardous catalysts and solvent-free or solvent-minimized conditions, are being applied to the synthesis of related phthalein dyes. For instance, microwave-assisted synthesis has been explored for other phthalein dyes, which can significantly reduce reaction times and energy consumption. google.com The optimization of purification processes to reduce solvent usage, as seen in some patented methods, also aligns with green chemistry principles. google.com
Novel Catalyst Systems for Enhanced Reaction Efficiency
The choice of catalyst plays a pivotal role in the efficiency of this compound synthesis. While concentrated sulfuric acid is traditionally used, research has explored other Lewis acids to improve reaction rates and yields. google.com A Chinese patent suggests the use of various Lewis acids, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄), with concentrated sulfuric acid and methanesulfonic acid being preferred. google.commdpi.com Niobium pentachloride (NbCl₅) has also been investigated as an efficient catalyst for the synthesis of phthalein derivatives, demonstrating the ongoing effort to find more effective catalytic systems. researchgate.net
| Catalyst | Type |
| Concentrated Sulfuric Acid | Brønsted Acid |
| Methanesulfonic Acid | Brønsted Acid |
| Zinc Chloride (ZnCl₂) | Lewis Acid |
| Aluminum Chloride (AlCl₃) | Lewis Acid |
| Titanium Tetrachloride (TiCl₄) | Lewis Acid |
| Niobium Pentachloride (NbCl₅) | Lewis Acid |
Functionalization and Derivatization Strategies
To broaden the applicability of this compound, particularly in advanced sensing and imaging, various functionalization and derivatization strategies have been developed. These modifications aim to alter the compound's electronic and photophysical properties.
Fluorination of this compound for Enhanced Properties
Fluorination has emerged as a key strategy to modulate the properties of this compound. The introduction of fluorine atoms can significantly impact the compound's acidity (pKa) and its absorption spectrum. Electrophilic fluorination of this compound using diluted fluorine gas in an acidic medium, such as trifluoroacetic acid, has been successfully demonstrated. nih.gov This reaction leads to the formation of mono- and difluorinated derivatives, with the fluorine atoms substituting hydrogen atoms at the ortho position to the hydroxyl group. nih.govnih.gov
The fluorinated derivatives exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption maxima in basic forms and have lower pKa values compared to the parent compound. nih.gov For instance, mono- and difluorinated α-naphtholphthalein show optimal pKa values of 7.66 and 7.24, respectively, and high absorption wavelengths of 659 nm and 665 nm. nih.gov These properties make them highly promising for in vivo pH measurements. nih.govnih.gov
| Compound | pKa | λ_basic (nm) |
| α-Naphtholphthalein | ~7.3-8.7 | ~648 |
| Monofluorinated α-Naphtholphthalein | 7.66 | 659 |
| Difluorinated α-Naphtholphthalein | 7.24 | 665 |
Synthesis of Halochromic and Fluorogenic Derivatives
Beyond fluorination, other derivatization strategies have been employed to create novel halochromic (color-changing with pH) and fluorogenic (fluorescence-generating) probes based on the this compound scaffold.
One approach involves the synthesis of a fluorescent probe by reacting this compound through Duff and Schiff-base condensation reactions to incorporate diaminomaleonitrile (B72808) moieties. researchgate.net This derivative was designed for the detection of specific metal ions. researchgate.net Another strategy focuses on creating sensors for gases like carbon dioxide by combining this compound with a fluorescent reference dye, such as tetraphenylporphyrin (B126558) (TPP). researchgate.netottokemi.com In such systems, the CO₂-induced absorbance change of the this compound layer modulates the fluorescence intensity of the TPP layer. researchgate.net Furthermore, this compound has been incorporated into wearable sensors for monitoring wound pH, highlighting its versatility in developing practical halochromic devices. researcher.lifenih.gov
Spectroscopic Characterization and Mechanistic Elucidation
Advanced Spectroscopic Techniques for Structural and Electronic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy of Alpha-Naphtholphthalein and Derivatives.smolecule.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of α-naphtholphthalein. Both proton (¹H) and carbon-13 (¹³C) NMR spectra yield a wealth of information regarding the complex aromatic structure, confirming the symmetrical arrangement of the two naphthyl groups attached to the central phthalide (B148349) core. smolecule.com While detailed chemical shift assignments are not always exhaustively reported in commercially available literature, the characteristic regions in which the hydroxyl and aromatic protons appear provide strong support for the compound's structural identity. smolecule.com
The ¹H NMR spectrum of α-naphtholphthalein is characterized by multiple signals arising from its complex aromatic system. smolecule.com Analysis of the ¹H NMR spectra of α-naphtholphthalein and its fluorinated derivatives reveals significant changes upon the introduction of fluorine atoms. nih.gov Specifically, a signal corresponding to two protons at δ 6.7 ppm in the spectrum of the parent α-naphtholphthalein diminishes in intensity by half for the mono-fluorinated derivative (MFNP) and disappears entirely for the di-fluorinated derivative (DFNP). nih.gov This observation indicates that these proton positions are the sites of fluorine-hydrogen substitution. nih.gov The disappearance of this signal in DFNP's spectrum also confirms that the two fluorine atoms are introduced into identical positions on the naphthol rings. nih.gov
A notable feature in the ¹H NMR spectra of α-naphtholphthalein and its derivatives is the difficulty in detecting distinct signals for the protons at the 2 and 2' positions of the naphthyl rings. Instead, a broad signal is often observed between δ 7.1 and 7.4 ppm, which is attributed to these protons. This broadening is likely due to steric hindrance within the molecule. nih.gov
In a study of a hydrazone derivative of α-naphtholphthalein (NPDM), the ¹H NMR spectrum in DMSO-d6 showed characteristic signals for the aromatic protons, as well as signals for the NH2 and OH groups. rsc.org
Table 1: Selected ¹H NMR Spectral Data for α-Naphtholphthalein and its Derivatives
| Compound | Solvent | Key Proton Signals (δ ppm) and Observations | Reference |
| α-Naphtholphthalein | Methanol-d4 | δ 6.7 (2H, disappears upon fluorination) | nih.gov |
| Mono-fluoronaphthophthalein (MFNP) | Methanol-d4 | Signal at δ 6.7 loses half its intensity | nih.gov |
| Di-fluoronaphthophthalein (DFNP) | Methanol-d4 | Signal at δ 6.7 completely disappears | nih.gov |
| 2-Monofluoronaphthofluorescein | Methanol-d4 | 6.39 (d, J = 11.0 Hz, 1H); 6.70 (d, J = 8.8 Hz, 1H); 7.17 (d, J = 2.2 Hz, 1H); 7.22 (d, J = 7.4 Hz, 1H); 7.32 (d, J = 2.3 Hz, 1H); 7.34 (dd, J = 9.3, 2.6 Hz ,1H); 7.39 (d, J = 8.8 Hz, 1H); 7.42 (dd, J = 8.9, 2.3 Hz, 1H); 7.77 (m, 2H); 8.11 (d, J = 7.4 Hz, 1H); 8.65 (d, J = 9.2 Hz, 1H); 8.70 (d, 9.0 Hz, 1H) | nih.gov |
| 4-Monofluoronaphthofluorescein | Methanol-d4 | 6.71 (d, J = 8.8 Hz, 1H); 6.83 (d, J = 8.9 Hz, 1H); 7.16 (d, J = 2.2 Hz, 1H); 7.21 (m,lH); 7.34 (dd, J = 9.0, 2.3 Hz); 7.40 (d, 8.8 Hz, 1H); 7.46 (dd, JHH = JHF =8.8 Hz, 1H); 7.66 (d, J = 9.0 Hz, 1H); 7.76 (m, 2H); 8.11 (m, 1H); 8.47 (d, J = 9.4 Hz, 1H); 8.65 (d, J 7= 9.1 Hz, 1H) | nih.gov |
| NPDM (hydrazone derivative) | DMSO-d6 | 7.41 (t, 4H, NH2, J = 8 Hz ), 7.50 (t, 2H, Phen-H, J = 8 Hz ), 7.73 (t, 2H, Phen-H, J = 8 Hz ), 7.82-7.89 (m, 4H, Phen-H), 7.98-8.12 (m, 4H, Phen-H), 8.36 (d, 2H, Phen-H, J = 8 Hz), 8.57(s, 2H, NCH), 12.25(s, 2H, OH) | rsc.org |
This table is not exhaustive and presents selected data for illustrative purposes.
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated derivatives of α-naphtholphthalein. rsc.orgrsc.org The introduction of fluorine atoms into the α-naphtholphthalein molecule leads to distinct signals in the ¹⁹F NMR spectrum, confirming the success of fluorination and providing insights into the position of the fluorine atoms. nih.gov
For instance, in the case of mono- and di-fluorinated derivatives of α-naphtholphthalein, the ¹⁹F NMR spectra exhibit broad signals, which is attributed to the steric hindrance within the molecule. nih.gov In a study of fluorinated naphthofluoresceins, the position of fluorination was determined using ¹H and ¹⁹F NMR spectra. nih.gov For 2-monofluoronaphthofluorescein, the ¹⁹F NMR spectrum in deuterated methanol (B129727) showed a doublet at δ -130.14 ppm with a coupling constant (JHF) of 10.6 Hz, which collapsed to a singlet upon ¹H decoupling. nih.gov Similarly, 4-monofluoronaphthofluorescein exhibited a doublet at δ -151.98 ppm with a JHF of 8.3 Hz. nih.gov
Table 2: Selected ¹⁹F NMR Spectral Data for Fluorinated α-Naphtholphthalein Derivatives
| Compound | Solvent | ¹⁹F Chemical Shift (δ ppm) and Coupling Constants (Hz) | Reference |
| 2-Monofluoronaphthofluorescein | Methanol-d4 | -130.14 (d, JHF = 10.6 Hz) | nih.gov |
| 4-Monofluoronaphthofluorescein | Methanol-d4 | -151.98 (d, JHF = 8.3 Hz) | nih.gov |
| Fluorinated Naphthofluorescein Derivative 1 | Methanol-d4 | -129.77 (d, J = 10.8 Hz) | nih.gov |
| Fluorinated Naphthofluorescein Derivative 2 | Methanol-d4 | -151.92 (d, J = 7.9 Hz) | nih.gov |
This table presents selected data and is not comprehensive.
The ¹³C NMR spectrum of α-naphtholphthalein provides a detailed map of its carbon framework. smolecule.com For a hydrazone derivative of α-naphtholphthalein, designated as PM, the ¹³C NMR spectrum in DMSO-d6 revealed a series of signals corresponding to the various carbon atoms in the molecule, including those in the aromatic rings and the central phthalide core. rsc.org The chemical shifts ranged from approximately 97 to 164 ppm, confirming the complex structure of the derivative. rsc.org
Table 3: ¹³C NMR Spectral Data for a Hydrazone Derivative of α-Naphtholphthalein (PM)
| Solvent | Chemical Shifts (δ ppm) | Reference |
| DMSO-d6 | 163.65, 153.05, 152.60, 150.83, 148.70, 148.62, 135.71, 134.26, 131.93, 128.90, 127.90, 127.42, 123.79, 123.12, 121.05, 113.97, 111.13, 110.43, 108.26, 104.21, 97.47, 43.51, 12.22 | rsc.org |
¹⁹F NMR for Fluorinated Derivatives
Mass Spectrometry for Molecular Confirmation.smolecule.comrsc.orgchemrxiv.org
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of α-naphtholphthalein and its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are crucial for verifying the chemical formula. rsc.orgchemrxiv.org
In a study involving the direct fluorination of α-naphtholphthalein, mass spectrometry was used to identify the parent compound and its fluorinated products. nih.gov The mass-to-charge ratios (m/z) were determined in both negative and positive modes. For the parent α-naphtholphthalein, the m/z value was 417.110 in negative mode and 419.128 in positive mode. nih.gov The mono- and di-fluorinated derivatives showed corresponding increases in their m/z values, confirming the successive incorporation of one and two fluorine atoms. nih.gov
For a hydrazone derivative of α-naphtholphthalein, HRMS analysis yielded a calculated m/z of 654.17640 for C38H22N8O4, with a found value of 654.17774, further validating its structure. rsc.org
Table 4: Mass Spectrometry Data for α-Naphtholphthalein and its Derivatives
| Compound | Ionization Mode | m/z (amu) | Reference |
| α-Naphtholphthalein | Negative | 417.110 | nih.gov |
| α-Naphtholphthalein | Positive | 419.128 | nih.gov |
| Mono-fluoronaphthophthalein | Negative | 435.100 | nih.gov |
| Mono-fluoronaphthophthalein | Positive | 437.119 | nih.gov |
| Di-fluoronaphthophthalein | Negative | 453.090 | nih.gov |
| Di-fluoronaphthophthalein | Positive | 455.110 | nih.gov |
| 2-Monofluoronaphthofluorescein | Positive | 451.096 | nih.gov |
| 4-Monofluoronaphthofluorescein | Positive | 451.096 | nih.gov |
| NPDM (hydrazone derivative) | MALDI-TOF | 654.17774 (found), 654.17640 (calcd.) | rsc.org |
| NPDM-Al³⁺ complex | HRMS | 749.08154 | chemrxiv.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes.rsc.org
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of α-naphtholphthalein and its derivatives, providing information about the functional groups present in the molecule. rsc.org
In a study of α-naphtholphthalein immobilized in a sol-gel matrix, FTIR spectroscopy was used to examine the structure and composition of the dye. researchgate.net Raman spectroscopy, often used in conjunction with IR, can provide additional information about the molecular vibrations, particularly for non-polar bonds and symmetric vibrations. For instance, in the study of a related compound, naphthazarin, Fourier Transform Raman spectroscopy was instrumental in distinguishing between its polymorphs and assigning various vibrational modes. capes.gov.br
Investigation of Spectroscopic Transitions and pH-Dependent Behavior
The functionality of this compound as a pH indicator is rooted in its distinct spectroscopic properties, which are highly sensitive to changes in pH. These changes are a direct result of alterations in the molecule's electronic structure as it undergoes acid-base equilibria.
The acid-base behavior of this compound is most readily observed through UV-Visible spectrophotometry. The compound exhibits dramatic color changes, corresponding to significant shifts in its absorption spectrum, as it transitions between its protonated and deprotonated forms. In its acidic, non-ionized lactone form, the molecule is typically colorless or has a reddish-yellow hue. smolecule.com Upon transitioning to a basic environment (typically pH 7.3–8.7), it undergoes deprotonation and structural rearrangement to a quinonoid form, resulting in a characteristic greenish-blue color. smolecule.com
The absorption maximum (λmax) of the indicator is a key parameter that defines its color. Under acidic conditions (around pH 7.1), the protonated form displays an absorption maximum in the range of 470-485 nm. smolecule.com In its basic, deprotonated state, the absorption maximum experiences a significant bathochromic (red) shift. The λmax for the basic form is observed between 648 nm and 654 nm in 0.1N Sodium Hydroxide (B78521) solution. thermofisher.comresearchgate.net This large shift in the visible region is responsible for the clear visual transition that makes it a useful indicator.
Table 1: UV-Visible Absorption Maxima of α-Naphtholphthalein
| Condition | pH Range | Form | λmax (nm) | Observed Color |
|---|---|---|---|---|
| Acidic | < 7.3 | Lactone | 470 - 485 smolecule.com | Colorless / Reddish smolecule.com |
While primarily known as a colorimetric indicator, this compound and its derivatives also exhibit fluorescence properties that are modulated by their environment. The parent molecule's fluorescence is often utilized in the development of optical sensors. fishersci.ca For instance, its absorption spectrum overlaps with the emission spectrum of certain quantum dots, allowing for the creation of ratiometric sensors for analytes like carbon dioxide. optica.orgspiedigitallibrary.org In these systems, the pH-dependent absorption of this compound quenches the fluorescence of a reference dye in a predictable manner. optica.orgspiedigitallibrary.org
Derivatives of this compound have been specifically designed to act as "turn-on" fluorescent probes. For example, a derivative incorporating diaminomaleonitrile (B72808) (a fluorogenic rotor) was developed as a selective sensor for Aluminum ions (Al³⁺). chemrxiv.orgresearchgate.net This probe, NPDM, exhibits dual emission peaks, a large Stokes shift, and a significant enhancement of fluorescence in the presence of Al³⁺. chemrxiv.orgresearchgate.net The mechanism for this enhancement involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation, leading to increased fluorescence quantum yield. researchgate.net In one such derivative, the quantum yield (Φ) increased approximately 37-fold upon complexation with Al³⁺. chemrxiv.org The emission spectra of these derivatives can show distinct peaks; the NPDM-Al³⁺ complex, for example, has dual emission bands at 520 nm and 556 nm. chemrxiv.org
Exciton-Coupled Circular Dichroism (ECCD) is a powerful spectroscopic technique used to determine the absolute stereochemistry of chiral molecules. It arises from through-space interactions between the transition dipole moments of two or more chromophores within a molecule. nih.govresearchgate.net The resulting CD spectrum shows a characteristic positive and negative couplet, the sign of which is related to the spatial orientation of the chromophores. researchgate.net
While ECCD is a valuable tool for structural elucidation, direct ECCD studies specifically on the parent this compound molecule are not extensively reported in the surveyed literature. However, the principles of ECCD are highly relevant to the broader class of phthalein dyes and their derivatives. The two naphthyl groups in this compound are distinct chromophores. If the molecule were to adopt a stable, chiral conformation, exciton (B1674681) coupling between the π-π* transitions of these naphthyl rings could, in principle, generate a CD couplet. nih.gov The application of ECCD has been demonstrated in determining the absolute configuration of chiral amines by derivatizing them with chromophores that can produce an exciton-coupled signal. science.gov This highlights the potential for using ECCD to study chiral derivatives of this compound or its interaction with chiral environments.
Fluorescence Spectroscopy and Emission Properties
Mechanistic Insights into Indicator Functionality
The function of this compound as a pH indicator is governed by precise chemical mechanisms, including proton dissociation and subsequent intramolecular electronic processes that give rise to its characteristic color change.
The primary mechanism of this compound's indicator action is a pH-dependent equilibrium between a colorless lactone form and a colored, open quinonoid form. cdnsciencepub.com In acidic or neutral solution, the molecule exists predominantly as the closed-ring lactone. As the pH increases, the two hydroxyl groups on the naphthyl rings become susceptible to deprotonation. jst.go.jp The loss of a proton initiates a structural rearrangement: the central five-membered lactone ring opens to form a delocalized quinonoid structure, which is responsible for the intense greenish-blue color. smolecule.comcdnsciencepub.com
The pKa is the pH value at which the concentrations of the acidic (lactone) and basic (quinonoid) forms are equal. For this compound, the pKa is typically reported in the range of 7.3 to 8.7, which defines its useful range as a pH indicator. smolecule.com More specific measurements have placed the pKa at approximately 7.83. nih.gov The introduction of electron-withdrawing substituents, such as fluorine atoms, can lower the pKa value. For example, mono- and di-fluorinated derivatives of this compound have pKa values of 7.66 and 7.24, respectively. nih.gov
Table 2: pKa Values of α-Naphtholphthalein and its Derivatives
| Compound | pKa Value |
|---|---|
| α-Naphtholphthalein | ~7.83 nih.gov |
| Monofluoro-α-Naphtholphthalein | 7.66 nih.gov |
The spectroscopic properties of this compound and its derivatives are governed by complex intramolecular processes, including Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT). chemrxiv.orgresearchgate.net In the deprotonated, quinonoid form, the molecule possesses an extended π-conjugated system with electron-donating (phenolic oxygen) and electron-accepting moieties, facilitating ICT upon photoexcitation. This charge transfer is fundamental to the origin of the strong absorption band in the visible region.
In specially designed derivatives, these processes can be harnessed for sensing applications. An ESIPT-active derivative of this compound was shown to undergo proton transfer from a hydroxyl group to a nearby nitrogen atom in the excited state, leading to the creation of a keto tautomer with different emission properties. chemrxiv.org The binding of a metal ion like Al³⁺ can significantly modulate this ESIPT process, leading to a "turn-on" fluorescence response. chemrxiv.orgresearchgate.net Theoretical calculations, such as (TD)DFT, have been used to elucidate these mechanisms, confirming that metal ion coordination can enhance ICT and switch on the ESIPT process, which accounts for the observed dual fluorescence emissions in certain derivatives. chemrxiv.org These studies provide a detailed picture of the electron dynamics that underpin the indicator and sensing functions of the this compound scaffold.
Solvatochromism and Environmental Effects on Spectroscopic Response
The spectroscopic characteristics of this compound are highly sensitive to its immediate chemical environment. This sensitivity, particularly the phenomenon of solvatochromism—the change in the position of its absorption bands in response to solvent polarity—and other environmental factors, is crucial for its application as a pH indicator and in sensing technologies. Phthalein dyes, as a class, are known to exhibit significant color changes in response to variations in both pH and solvent polarity. sprinpub.comresearchgate.net This behavior is a direct consequence of how the solvent interacts with the different electronic states of the dye molecule.
The interaction between a solute, like this compound, and the surrounding solvent molecules can be nonspecific (e.g., dipole-dipole interactions) or specific (e.g., hydrogen bonding). rsustnjogat.org These interactions can differentially stabilize the ground state and the excited state of the dye, leading to a shift in the energy of electronic transitions. An increase in solvent polarity generally stabilizes the excited state more than the ground state, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength. rsustnjogat.orgkoreascience.kr
Influence of pH and Solvent Mixtures
The most dramatic environmental effect on the spectrum of this compound is the change in pH. In its acidic, lactone form (below pH 7.3), the molecule has a less conjugated π-electron system and appears colorless or has a faint pinkish-yellow hue. smolecule.com Under these conditions, it displays an absorption maximum in the range of 470-485 nm. smolecule.com
Upon deprotonation in a basic medium (above pH 8.7), the molecule undergoes a structural transformation into its quinone form. This form possesses a highly delocalized π-electron system, which significantly lowers the energy required for electronic transitions. Consequently, the absorption maximum shifts dramatically to longer wavelengths, typically between 648 nm and 654 nm, resulting in a distinct greenish-blue color. smolecule.comthermofisher.comavantorsciences.com This profound spectral shift depending on the protonation state is the basis of its function as a pH indicator. smolecule.com An electronic spectrum of this compound in a water/methanol solvent solution has been documented, illustrating its characteristic absorption. researchgate.net
Effects of Immobilization and Solid Matrices
The spectroscopic response of this compound is also influenced by its physical state, particularly when it is entrapped within a solid matrix. This is a critical consideration for the development of solid-state sensors.
Research has shown that when this compound is physically entrapped in a sol-gel derived inorganic matrix, it retains its fundamental pH-indicating properties. researchgate.net UV-Vis spectra confirm that the dye's structure and its response to pH changes remain intact, and it can be uniformly distributed within the silica (B1680970) matrix. researchgate.net This stability makes it suitable for various analytical applications where a solid-state indicator is necessary. smolecule.com
Similarly, its incorporation into polymer films is utilized for creating optical sensors. For instance, in the development of carbon dioxide sensors, this compound is embedded in materials like ethyl cellulose (B213188). ijcce.ac.ir The presence of CO2 generates carbonic acid, altering the micro-environmental pH within the film and causing a predictable change in the dye's absorption spectrum. In one such sensor membrane, exposure to CO2 resulted in an absorption peak at 420 nm that increased with CO2 concentration, while a peak at 595 nm decreased. mdpi.com The presence of an isosbestic point at 495 nm in these measurements indicates a clear equilibrium between the two forms of the dye within the matrix. mdpi.com
Another environmental modification involves the use of surfactants. To create a wearable halochromic (pH-sensitive) sensor, this compound was dissolved in micelle form using the surfactant cetyltrimethylammonium bromide in water, allowing it to be coated onto a textile without organic solvents. researchgate.net
The following table summarizes the observed spectroscopic data for this compound under various environmental conditions based on detailed research findings.
Table 1: Spectroscopic Response of this compound in Various Environments
| Condition / Environment | Form | Absorption Maximum (λmax) | Observed Color | Reference(s) |
|---|---|---|---|---|
| Acidic Solution (pH < 7.3) | Lactone | 470 - 485 nm | Colorless to Pinkish-Yellow | smolecule.com |
| Basic Solution (pH > 8.7) | Quinoid | 648 - 654 nm | Greenish-Blue | smolecule.comthermofisher.comavantorsciences.com |
| 0.1N Sodium Hydroxide Solution | Quinoid | 648 - 654 nm | Greenish-Blue | thermofisher.comavantorsciences.com |
| Embedded in CO2 Sensor Film (High CO2) | Lactone (Acidic) | 420 nm | Yellow | mdpi.com |
| Embedded in CO2 Sensor Film (Low CO2) | Quinoid (Basic) | 595 nm | Blue | mdpi.com |
Advanced Sensing Applications and Material Integration
Development of Optical Chemical Sensors
Optical sensors offer significant advantages, including electrical isolation, immunity to noise interference, and the potential for remote sensing. optica.org Alpha-naphtholphthalein is a key pH-sensitive dye used in optical sensors that detect carbon dioxide through colorimetric or fluorometric changes. optica.orgresearchgate.net
Optical CO₂ sensors are frequently based on the CO₂-induced changes in a pH-sensitive dye. optica.org this compound is a prominent indicator dye used in this context, often in combination with a fluorescent reference material. researchgate.netnih.govmdpi.com The fundamental mechanism involves the reaction of CO₂ with water to form carbonic acid, which alters the pH of a sensor matrix, thereby causing a change in the absorption spectrum of the this compound. acs.orgnih.gov
The detection of carbon dioxide using this compound relies on its colorimetric properties. spiedigitallibrary.org The dye's absorption intensity, particularly around 600 nm, decreases as the CO₂ concentration increases. optica.org This change in absorption can be measured directly for colorimetric sensing.
More advanced fluorometric sensing schemes pair this compound with a fluorescent compound, such as a porphyrin or quantum dots. optica.orgnih.gov In these systems, the absorption spectrum of the deprotonated (basic) form of this compound overlaps with the emission spectrum of the fluorescent partner. optica.org When CO₂ is introduced, it protonates the dye, reducing its absorption in the overlap region. This reduction in absorption leads to a decrease in the quenching of the fluorophore's emission, resulting in an increase in the observed fluorescence intensity. researchgate.netnih.gov This relationship allows for the quantification of CO₂ concentration by measuring the fluorescence output. nih.gov For instance, a sensor using tetraphenylporphyrin (B126558) (TPP) as the fluorophore showed that the luminescence intensity at 655 nm increased with rising CO₂ levels. nih.gov
To improve sensor performance, this compound has been integrated with semiconductor nanocrystals known as quantum dots (QDs). spiedigitallibrary.org QDs offer advantages like high photostability, tunable emission wavelengths, and broad excitation bands. spiedigitallibrary.org In one configuration, CuInS₂/ZnS (CIS/ZnS) QDs were used as an internal reference fluorophore alongside this compound. optica.orgspiedigitallibrary.org
The sensing principle is based on the overlap between the red emission of the CIS/ZnS QDs and the absorption spectrum of the basic form of this compound. optica.org As CO₂ concentration increases, the absorption of the dye decreases, leading to a corresponding increase in the fluorescence intensity from the QDs. optica.orgspiedigitallibrary.org This approach has been shown to enable the detection of CO₂ across a wide range (0-100%). optica.org Furthermore, a sensor utilizing this combination demonstrated a significant wavelength shift of 630 pm per %CO₂, providing another parameter for CO₂ measurement. optica.org The sensitivity of such sensors, often expressed as the ratio of fluorescence intensity in pure CO₂ (I₁₀₀) to that in a pure nitrogen environment (I₀), has been reported to be as high as 100. optica.org
| Fluorophore/Partner | Polymer Matrix | Detection Principle | Sensitivity (I₁₀₀/I₀) | Response Time | Reference |
|---|---|---|---|---|---|
| CIS/ZnS QDs | Poly(isobutyl methacrylate) (polyIBM) | Fluorescence Intensity & Wavelength Shift | ~100 | Not Specified | optica.org |
| CIS/ZnS QDs | PolyIBM / Polystyrene | Fluorescence Intensity | 13.4 | Not Specified | spiedigitallibrary.orgspiedigitallibrary.org |
| Tetraphenylporphyrin (TPP) | PolyIBM / Polystyrene | Fluorescence Intensity | 192 | < 6.0 s | nih.gov |
| Tetraphenylporphyrin (TPP) | Ethyl Cellulose (B213188) / Polystyrene | Fluorescence Intensity | > 53.9 | < 5.0 s | researchgate.net |
| Platinum Octaethylporphyrin (PtOEP) | Poly(vinylidene chloride-co-vinyl chloride) | Phosphorescence Intensity | Not Specified (LOD 0.02%) | 9 s | nih.gov |
The choice of polymer matrix is crucial for the performance of optical sensors, as it provides the microenvironment for the sensing chemistry. mdpi.com Various polymers have been utilized to encapsulate this compound and its fluorescent partners. Poly(isobutyl methacrylate) (polyIBM) is a commonly used matrix that can be combined with plasticizers like tributyl phosphate (B84403) to optimize the sensing film. optica.orgnih.gov Other polymers used include polystyrene and ethyl cellulose. researchgate.netspiedigitallibrary.org
In some designs, a layered approach is taken where this compound is embedded in one polymer layer (e.g., polyIBM or ethyl cellulose) and the fluorescent reference dye is in a separate polystyrene layer. researchgate.netnih.govspiedigitallibrary.org This can prevent potential degradation of the luminophore that might occur from direct contact with other components of the sensing chemistry, such as the phase transfer agent tetraoctylammonium hydroxide (B78521) (TOAOH). nih.gov The polymer matrix not only stabilizes the dye but also influences gas diffusivity and interaction with the target analyte. mdpi.com
Beyond gas sensing, the inherent pH sensitivity of this compound makes it a valuable tool for direct pH measurement in biomedical and environmental contexts. fishersci.cadntb.gov.ua Its distinct color change provides a clear visual indication of pH levels within its transition range. nih.govmedchemexpress.com
A significant application of this compound is in the development of wearable halochromic (color-changing with pH) sensors for monitoring wound health. nih.govdntb.gov.ua Healthy skin typically has a pH between 4 and 6, while the pH of a wound environment is known to be approximately 7.4, and can increase with infection. nih.govdntb.gov.uaresearchgate.net Therefore, monitoring the pH of a wound provides critical information about its healing status. nih.gov
Researchers have fabricated wearable sensors by immersing this compound into cotton-blended textiles. nih.govdntb.gov.uaresearchgate.net These sensors exhibit a clear, visually distinguishable color change across the critical wound pH range. nih.gov At a healthy skin pH of 6, the sensor is light yellow, transitioning to light green, green, and then blue as the pH increases towards 9. nih.govdntb.gov.ua This allows for real-time, non-invasive monitoring of a wound's condition. nih.govresearchgate.net
To create these sensors in an environmentally friendly manner, a method was developed to dissolve the dye in water using a surfactant, cetyltrimethylammonium bromide (CTAB), to form micelles, thus avoiding organic solvents. nih.govdntb.gov.ua The resulting sensors have demonstrated robustness, maintaining their color-changing ability even after being washed more than 10 times. nih.govdntb.gov.ua These flexible sensors can be easily integrated into medical supplies like gauze, compression bandages, or even clothing, offering a cost-effective and practical solution for monitoring chronic wounds. nih.govdntb.gov.uaresearchgate.net
| pH Level | Observed Color | Wound Condition Indication | Reference |
|---|---|---|---|
| 6.0 | Light Yellow | Healthy Skin | nih.govdntb.gov.ua |
| 7.4 | Light Green / Green | Wound Environment / Potential Infection | nih.govdntb.gov.uaresearchgate.net |
| > 7.4 - 9.0 | Green to Blue | Elevated pH / Infection | nih.govdntb.gov.ua |
pH Sensing Technologies for Biomedical and Environmental Monitoring
Textile-Integrated pH Sensing Materials
The integration of this compound into textiles has led to the creation of wearable, halochromic (color-changing) sensors for real-time pH monitoring. dntb.gov.uanih.govresearchgate.net These materials are particularly relevant for medical applications, such as monitoring the pH of wounds to assess the healing process. dntb.gov.uanih.govresearchgate.net Healthy skin typically has a pH between 4 and 6, while a wound can have a pH of approximately 7.4. dntb.gov.uanih.govresearchgate.net
A notable application involves immersing a cotton-blended textile in a solution of this compound to create a wearable sensor that exhibits a distinct color change in the pH range of 6 to 9. dntb.gov.uanih.govresearchgate.net At a pH of 6, which is indicative of healthy skin, the sensor appears light yellow. dntb.gov.uanih.gov As the pH increases, the color transitions to light green, then green, and finally blue. dntb.gov.uanih.govmedchemexpress.com This clear visual indication allows for the continuous monitoring of wound condition. dntb.gov.uanih.govresearchgate.net
To facilitate an environmentally friendly fabrication process, this compound can be dissolved in water in a micelle form using the surfactant cetyltrimethylammonium bromide, avoiding the need for organic solvents. dntb.gov.uanih.gov Sensors created with this method have demonstrated reusability, maintaining their color-changing properties even after being washed and dried multiple times. dntb.gov.uanih.govresearchgate.net These textile-based sensors can be easily incorporated into medical supplies like gauze, patient clothing, and compression bandages. dntb.gov.uanih.govresearchgate.netmedchemexpress.com
Fiber Optic pH Sensors
This compound has been successfully utilized as a pH-sensitive dye in the fabrication of fiber optic sensors. researchgate.net These sensors often employ the sol-gel technique to immobilize the dye onto the core of an optical fiber. researchgate.netresearchgate.net One design features an absorption-based device that shows a significant change in its dynamic range between pH 4 and 11 when pumped with a red He-Ne laser. researchgate.net
In some configurations, this compound is used in conjunction with other components to create sensors for analytes other than pH. For instance, it has been incorporated into optical sensors for carbon dioxide (CO2). optica.orgspiedigitallibrary.org In these sensors, the absorption wavelength of this compound changes in response to CO2 concentration. optica.org It can be paired with a reference dye, such as CIS/ZnS quantum dots, whose emission is not affected by CO2, allowing for ratiometric measurements. optica.orgspiedigitallibrary.org The luminescence intensity of the quantum dots increases with higher CO2 concentrations due to changes in the absorption of the this compound. optica.orgspiedigitallibrary.org
Another approach involves a secondary inner-filter effect where the phosphorescence emitted from a CO2-insensitive luminophore, like platinum octaethylporphyrin, is absorbed by the basic form of this compound. dcu.ie As CO2 concentration increases, the equilibrium shifts to the acidic form of the indicator, leading to an increase in the light that reaches the detector. dcu.ie
Metal Ion Detection and Molecular Recognition
Beyond pH sensing, derivatives of this compound have been engineered for the selective detection of metal ions. chemimpex.com These chemosensors leverage the formation of stable complexes with metal ions to produce a detectable signal. chemimpex.com
A significant advancement in this area is the development of a "turn-on" fluorogenic tweezer, derived from this compound, for the selective detection of aluminum ions (Al³⁺). researchgate.netresearchgate.netnih.govchemrxiv.orgresearcher.life This molecular tweezer, referred to as NPDM, was specifically designed to interact with Al³⁺, resulting in dual emissions, high sensitivity, and a low detection limit of 16.3 nM. researchgate.netresearchgate.netnih.govchemrxiv.orgresearcher.life The response time of this sensor is rapid, at around 50 seconds. researchgate.netresearchgate.netnih.govchemrxiv.org
The detection mechanism of the NPDM tweezer for Al³⁺ is multifaceted, involving several photophysical processes. researchgate.netresearchgate.netchemrxiv.orgresearcher.life These include:
Metal Ion-Coordination-Induced Fluorescence Enhancement (CHEF): The binding of Al³⁺ to the tweezer enhances its fluorescence. researchgate.netresearchgate.netchemrxiv.orgresearcher.life
Excited-State Intramolecular Proton Transfer (ESIPT) "Turn-On" Effect: The interaction with Al³⁺ activates the ESIPT process, leading to a "turn-on" fluorescence response. researchgate.netresearchgate.netchemrxiv.orgresearcher.life
Restricted Intramolecular Rotation (RIR): The coordination with the metal ion restricts the rotation within the molecule, contributing to the enhanced fluorescence. researchgate.netresearchgate.netchemrxiv.orgresearcher.life
These mechanisms have been supported by various analytical techniques, including Job's plot, high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (¹H NMR) titrations, and density functional theory (DFT) calculations. researchgate.netresearchgate.netchemrxiv.org
The utility of this compound-based sensors can be extended to detect multiple analytes. The NPDM-Al³⁺ complex, formed after the detection of aluminum, can itself function as a secondary chromo-fluorogenic tweezer for the detection of fluoride (B91410) ions (F⁻). researchgate.netresearchgate.netnih.govchemrxiv.orgresearcher.life This sequential detection capability allows for the development of advanced molecular memory devices based on a fluorescence "off-on-off" strategy. researchgate.netresearchgate.netnih.govchemrxiv.org Furthermore, a portable, smartphone-assisted platform has been developed for the in-field, cost-effective, and accurate detection of Al³⁺ in environmental water samples. researchgate.netnih.govchemrxiv.org
Derivatives of this compound have also been designed to detect other metal ions, such as mercury (Hg²⁺) and cobalt (Co²⁺). rsc.orgpeeref.com For instance, a colorimetric fluorescent chemoprobe has been synthesized for the detection of Hg²⁺ with a detection limit of 20 nM. rsc.org Another ligand, 1-naphtholphthalein linked 1,2,3-triazole (1-NPT), has shown selectivity towards Co²⁺ ions with a detection limit of 1.87 µM. peeref.com
Sensing Mechanisms via Metal-Ion Coordination and ESIPT Effects
Immobilization Techniques for Sensor Fabrication
The effective fabrication of sensors based on this compound relies on robust immobilization techniques that entrap the indicator dye within a stable matrix while maintaining its sensing capabilities. acs.org
The sol-gel process is a widely used method for entrapping this compound for pH sensing applications. researchgate.netresearchgate.net This technique involves the creation of a porous silica (B1680970) matrix around the dye molecules. The resulting material can be coated onto various substrates, such as the core of an optical fiber, to create a durable and effective sensing layer. researchgate.netresearchgate.net
For textile-based sensors, a common technique is the immersion of the fabric into a solution containing this compound. dntb.gov.uanih.gov To enhance the process and avoid organic solvents, the dye can be dissolved in a micellar solution using a surfactant like cetyltrimethylammonium bromide. dntb.gov.uanih.gov
Other physical entrapment strategies rely on incorporating the indicator into a highly cross-linked polymer matrix. acs.org The key is to ensure the pore size of the matrix is smaller than the indicator molecule to prevent leaching. acs.org
In the context of optical CO2 sensors, this compound has been embedded in a poly(isobutylene-co-maleic anhydride) (polyIBM) polymer matrix . optica.org This film is then paired with a layer of CIS/ZnS quantum dots in a polystyrene matrix to create the final sensing device. optica.org
For multi-analyte platforms, sensing films for different analytes, including those using this compound for CO2 detection, can be developed by entrapping the fluorescent indicator dye in a porous immobilization matrix. researchgate.net The analyte diffuses through this matrix and interacts with the dye, causing a detectable change in fluorescence. researchgate.net
Sol-Gel Entrapment of this compound
The sol-gel process offers a versatile method for creating porous glass-like matrices at room temperature, making it ideal for physically entrapping sensitive organic molecules like this compound. researchgate.netresearchgate.net This technique involves the hydrolysis and polycondensation of metal alkoxide precursors, such as tetramethylorthosilicate (TMOS), to form a rigid, transparent, and chemically inert silica network around the indicator molecules. researchgate.net
Studies have demonstrated that this compound, when immobilized within a sol-gel matrix, retains its fundamental pH-responsive structure and behaves similarly to its solution counterpart. researchgate.netste-mart.com The resulting solid-state sensor can be fabricated into various forms, including monolithic discs and thin films. researchgate.net Polarized microscopy has confirmed that the indicator molecules can be uniformly distributed throughout the matrix. researchgate.net The primary detection principle for these sensors is absorbance, with measurements typically taken around 633 nm. semanticscholar.org While effective, some sol-gel-based sensors have exhibited relatively long response times, in the range of several minutes.
Polymer Film Incorporation and Coating Methods
Incorporating this compound into polymer films is a common strategy for fabricating flexible and efficient optical sensors. Various polymers have been utilized as the support matrix, chosen for their gas permeability and compatibility with the dye and other sensing components.
Commonly used polymers include:
Poly(isobutyl methacrylate) (polyIBM): Used in optical CO2 sensors where the dye is part of a sensing layer that overlays a fluorescent reference dye. optica.orgnih.gov
Ethyl cellulose: Employed in dual-layer sensor designs for CO2 detection. researchgate.net
Polystyrene: Often used as the matrix for a reference dye, such as tetraphenylporphyrin (TPP), in conjunction with an this compound layer. nih.govresearchgate.net
Coating methods are critical for depositing the sensor chemistry onto a substrate. Dip-coating is a prevalent technique where a substrate, such as an optical fiber, is withdrawn from a solution containing the polymer and dye at a controlled velocity to create a thin, uniform film. optica.org For instance, a CO2 sensing film with an average thickness of 285 nm has been successfully deposited on an optical fiber using this method. optica.org
A novel approach for wearable sensors involves dissolving this compound in a micelle form using a surfactant, such as cetyltrimethylammonium bromide (CTAB) , in water. nih.govresearchgate.net This solvent-free method allows for the immersion and coating of textiles, like cotton blends, to create halochromic (pH-sensitive) fabrics for applications such as monitoring wound pH. nih.govresearchgate.net
Surface Functionalization for Enhanced Adhesion and Stability
To improve the performance and durability of sensors, surface functionalization techniques are employed to enhance the adhesion and stability of the this compound-containing layer. One advanced method involves the use of molecular imprinting. A molecularly imprinted polymer (MIP) was prepared by using this compound as a template molecule on the surface of silica gel that had been pre-functionalized with vinyltrimethoxysilane. researchgate.net This process creates specific recognition sites for the this compound molecule, leading to stronger and more selective adsorption onto the polymer surface compared to a non-imprinted polymer (NIMP). researchgate.net
For textile-based sensors, the use of surfactants like cetyltrimethylammonium bromide (CTAB) not only aids in dissolving the dye in an aqueous solution but also enhances its adhesion to the fabric. researchgate.netdntb.gov.ua Sensors created with this method have demonstrated remarkable stability, maintaining their color-changing functionality even after being washed and dried more than ten times, which is crucial for reusable medical or wearable applications. nih.govresearchgate.net
Performance Metrics and Validation of Sensor Systems
The effectiveness of any sensor is determined by a set of key performance metrics. For systems incorporating this compound, these metrics quantify the sensor's accuracy, speed, and durability.
Sensitivity, Selectivity, and Detection Limits
Sensitivity in optical sensors is often reported as the ratio of luminescence intensity in the absence of the analyte (I₀) to the intensity in the presence of the analyte at a specific concentration (e.g., I₁₀₀ for 100% CO2). Research has shown a wide range of sensitivities for this compound-based CO2 sensors, which are highly dependent on the specific formulation of the polymer matrix and the reference dye used. mdpi.com For example, a sensor combining the dye with CIS/ZnS quantum dots in a polyIBM matrix reported a sensitivity (I₁₀₀/I₀) of approximately 100, while a dual-layer system with tetraphenylporphyrin (TPP) in polystyrene achieved a sensitivity of 192. optica.orgnih.govmdpi.com
Selectivity is the ability of a sensor to respond to a specific target analyte without interference from other substances. While many this compound sensors show robust responses to CO2, some exhibit cross-sensitivity. A sensor designed for food packaging was noted to have significant cross-sensitivity to oxygen. capes.gov.br Conversely, a specialized sensor developed for metal ion detection demonstrated eminent selectivity for Al³⁺ ions over other miscellaneous metal ions. chemrxiv.org The limit of detection (LOD) for a CO2 sensor based on a nanoscopic metal-oxide support was determined to be 0.57% in solution. researchgate.net
Table 1: Sensitivity of this compound Based CO₂ Sensors
| Sensor Composition | Analyte | Sensitivity (I₁₀₀/I₀) | Detection Range | Reference |
|---|---|---|---|---|
| α-Naphtholphthalein/CIS/ZnS QDs in polyIBM | CO₂ | ~100 | 0-100% | optica.org |
| α-Naphtholphthalein in Ethyl Cellulose / TPP in Polystyrene | CO₂ | >53.9 | 0-100% | researchgate.net |
| α-Naphtholphthalein/TPP in polyIBM/Polystyrene | CO₂ | 192 | 0-100% | nih.gov |
Response and Recovery Times
Response and recovery times are critical for applications requiring real-time monitoring. These metrics are heavily influenced by the sensor's material composition and physical structure, such as film thickness. This compound sensors have demonstrated a broad spectrum of response speeds.
Sensors utilizing polymer matrices like ethyl cellulose or poly(isobutyl methacrylate) have achieved very rapid response and recovery times of less than 5 and 6 seconds, respectively, for switching between inert (nitrogen or argon) and 100% CO2 environments. nih.govresearchgate.net In contrast, a sensor designed for food packaging applications reported a response time of 1 minute and a longer recovery time of 4 minutes. capes.gov.brugr.es Sol-gel based sensors have shown the slowest response, with one study noting a response time between 4 and 11 minutes.
Table 2: Response and Recovery Times of this compound Based Sensors
| Sensor Composition | Analyte | Response Time | Recovery Time | Reference |
|---|---|---|---|---|
| α-Naphtholphthalein in Ethyl Cellulose | CO₂ | < 5 s | < 5 s | researchgate.net |
| α-Naphtholphthalein in plastic matrix | CO₂ | 1 min (99.9%) | 4 min (99.9%) | capes.gov.brugr.es |
| α-Naphtholphthalein in polyIBM | CO₂ | < 6 s | < 6 s | nih.gov |
Photostability and Long-Term Performance
The long-term stability and resistance to photodegradation (photostability) are essential for the practical utility and shelf-life of optical sensors. The stability of this compound sensors varies significantly with their composition and storage conditions.
An optical fiber CO2 sensor was shown to be stable under continuous illumination from an LED source for at least one hour. optica.org Another study found that sensor films were stable for at least 14 days when stored at 4°C and for 50 days at -20°C. capes.gov.br However, at room temperature, these same sensors deteriorated within 7 days. capes.gov.br When used in a real-world food packaging environment at 4°C, the sensor maintained its sensitivity to CO2 for 21 days. capes.gov.br
Many sensor designs are noted for their full reversibility with minimal to no hysteresis observed during measurement cycles. nih.govresearchgate.net The reusability of wearable sensors has also been demonstrated, with a textile-based pH sensor maintaining its function after more than 10 washing cycles, indicating excellent long-term performance for certain applications. nih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Naph |
| Tetramethylorthosilicate | TMOS |
| Cetyltrimethylammonium bromide | CTAB |
| Poly(isobutyl methacrylate) | polyIBM |
| Tetraphenylporphyrin | TPP |
| Vinyltrimethoxysilane | - |
| Carbon Dioxide | CO₂ |
| Oxygen | O₂ |
Reusability and Reproducibility of Sensor Platforms
The long-term performance of sensor platforms is critically dependent on their reusability and the reproducibility of their measurements over time. For sensors incorporating this compound, these characteristics are influenced by the method of dye immobilization, the composition of the matrix material, and the specific application for which the sensor is designed.
Research into this compound-based sensors has demonstrated promising results in terms of both reusability and reproducibility. Covalent immobilization of phthalein dyes, including this compound, has been shown to significantly enhance long-term stability and reproducibility when compared to sensors based on simple physical adsorption. acs.org This method helps to prevent the leaching of the dye from the sensor matrix, ensuring consistent performance over multiple uses. acs.org
In the context of wearable sensors for wound pH monitoring, a halochromic sensor was developed by immersing this compound into a cotton-blended textile. researchgate.netnih.gov This sensor demonstrated notable reusability, maintaining its colorimetric response to pH changes for more than 10 washing and drying cycles using regular tap water. researchgate.netnih.gov The reproducibility was also high, with insignificant variations in the total color difference observed across the washing cycles for pH values ranging from 6 to 9. researchgate.net
For gas sensing applications, such as the detection of carbon dioxide, optical sensors utilizing this compound have also shown excellent performance. One study on a CO2 sensor reported that the signal changes were completely reversible with no observed hysteresis during measurements. researchgate.net Another optical CO2 sensor demonstrated a consistent and reproducible response over four consecutive cycles of exposure to 100% CO2 and 100% N2 atmospheres. mdpi.com Furthermore, a sensor combining this compound with a phosphorescent porphyrin complex retained its sensitivity for at least 21 days when stored at 4 °C. acs.org
The stability of these sensors is a key factor in their reproducibility. For instance, an optical sensor for gaseous CO2, which utilized this compound, was reported to have a lifetime of at least 4 months when stored in a dark, high-humidity environment. researchgate.net The choice of polymer matrix and the use of phase transfer agents like tetramethylammonium (B1211777) hydroxide (TMAOH) have been shown to improve stability and sensitivity. researchgate.net
The following table summarizes the reusability and reproducibility data from various studies on this compound-based sensor platforms.
| Sensor Type | Analyte | Reusability/Stability | Response/Recovery Time | Reproducibility | Reference |
| Wearable Halochromic Sensor | pH | Maintained function for >10 washing cycles | Not Specified | Insignificant colorimetric changes over 10 cycles | researchgate.netnih.gov |
| Optical Sensor | CO2 | Fully reversible signal changes | Response: <5 s; Recovery: <5 s | No hysteresis observed | researchgate.net |
| Optical Sensor | CO2 | Consistent performance over 4 cycles | Response: 55 s; Recovery: 120 s | Consistent and reproducible response to varying CO2 concentrations | mdpi.com |
| Optical Sensor | Gaseous CO2 | Lifetime of at least 4 months | Response: 9 s; Recovery: 115 s | Not Specified | researchgate.net |
| Phosphorescence-based Sensor | CO2 | Retained sensitivity for 21 days at 4 °C | Not Specified | Not Specified | acs.org |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of phthalein dyes, including α-Naphtholphthalein and its derivatives.
DFT calculations have been instrumental in elucidating the sensing mechanisms of α-Naphtholphthalein-based chemosensors. For instance, in the design of fluorescent probes for metal ion detection, DFT has been used to understand the interaction between the dye and the metal ion. chemrxiv.orgresearchgate.net
Studies on α-Naphtholphthalein derivatives designed as "turn-on" fluorescent tweezers for Al³⁺ ions have utilized DFT calculations to confirm the binding mode. chemrxiv.org These calculations, often combined with experimental data from techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), have shown that the metal ion coordinates with specific atoms in the molecule, leading to a change in its photophysical properties. chemrxiv.orgresearchgate.net For example, the formation of a 1:1 metal-ligand complex is a common finding, which can be corroborated by Job's plot analysis and further explained by DFT. researchgate.netrsc.org The calculations can reveal that the metal ion preferentially coordinates with the electron-dense nitrogen atoms of appended moieties like 1,2,3-triazole rings. rsc.org This coordination can induce processes like Excited-State Intramolecular Proton Transfer (ESIPT), which significantly alters the fluorescence of the molecule. chemrxiv.org
The table below summarizes the findings from a DFT study on an α-Naphtholphthalein derivative (NPDM) for Al³⁺ sensing.
| Property | NPDM (Free Ligand) | NPDM-Al³⁺ Complex | Reference |
| Binding Stoichiometry | - | 1:1 (DFT), 1:2 (Job's Plot) | chemrxiv.org |
| Coordination Sites | - | Phenolic hydroxyl and imine nitrogen | chemrxiv.org |
| Key Process | ESIPT | Metal-ion coordination induced fluorescence enhancement | chemrxiv.org |
Table 1: DFT-Elucidated Properties of an α-Naphtholphthalein-based Al³⁺ Sensor.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules. For α-Naphtholphthalein and its derivatives, TD-DFT calculations have been successfully used to simulate UV-Vis absorption spectra. chemrxiv.org These theoretical spectra can be compared with experimental data to validate the computational model and to understand the nature of electronic transitions, such as π → π* and intramolecular charge transfer (ICT) transitions. chemrxiv.org
In the context of developing optical sensors, for example for CO₂, DFT calculations have helped in understanding the colorimetric changes of α-Naphtholphthalein. ualberta.caresearchgate.net The calculations can predict how the absorption spectrum shifts upon interaction with an analyte, which is crucial for designing effective colorimetric sensors. ualberta.ca The accuracy of these predictions can depend on the choice of the functional and basis set, as well as the consideration of solvent effects. jst.go.jp For instance, studies on phenolphthalein (B1677637) and related indicators have shown that programs like ZINDO and MO-S MNDO can be acceptable for predicting spectra. jst.go.jp
| Computational Method | Predicted Feature | Application | Reference |
| TD-DFT | UV-Vis Absorption Bands | Understanding electronic transitions | chemrxiv.org |
| TD-DFT | Absorption Spectrum Shift | CO₂ sensing | ualberta.caresearchgate.net |
| ZINDO, MO-S MNDO | Absorption Wavelengths | General spectral prediction for phthaleins | jst.go.jp |
Table 2: DFT/TD-DFT in Predicting Spectroscopic Features of α-Naphtholphthalein and Related Dyes.
The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that helps in understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. chemrxiv.org
For α-Naphtholphthalein derivatives, MEP analysis has been used to understand hydrogen bonding interactions, which are crucial for processes like ESIPT. chemrxiv.org For example, in an α-Naphtholphthalein-diaminomaleonitrile hydrazone, the MEP map showed that the electrostatic potentials of the diaminomaleonitrile (B72808) moieties were smaller than those of the naphthol rings, indicating an accumulation of negative charge on the DAMN sites. chemrxiv.org The map also revealed the positive potential of the OH groups (H-bond donors) and the negative potential of the nitrogen atoms of the -C=N groups (H-bond acceptors), confirming the presence of intramolecular hydrogen bonds that facilitate the ESIPT process. chemrxiv.org
Prediction of Spectroscopic Features
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides insights into the static properties of molecules, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and fluctuations. nih.gov
For complex molecular systems like α-Naphtholphthalein-based sensors, MD simulations can be used to explore the conformational landscape and identify stable binding modes. frontiersin.org A study on an α-naphtholphthalein-derived fluorogenic tweezer utilized dynamics simulations to investigate the excited-state decay pathways. researchgate.net The simulations revealed the existence of two distinct conical intersections involved in the Excited-State Intramolecular Proton Transfer (ESIPT) process, highlighting the dynamic nature of this photophysical phenomenon. researchgate.net Such simulations are crucial for understanding the efficiency and mechanism of fluorescent probes.
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. walisongo.ac.id These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict the activity of new compounds. nih.gov
α-Naphtholphthalein has been included in QSAR studies, particularly in the context of screening for ligands of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov In one such study, α-Naphtholphthalein was part of a group of phthalein compounds selected to expand on a set of known triphenyl ligands. nih.gov The goal of these rational QSAR (RQSAR) screens is to identify structural features that lead to specific activities, thereby providing design principles for new, more potent, and selective ligands. nih.gov Although detailed QSAR models specifically for α-Naphtholphthalein are not extensively reported in the provided context, its inclusion in such studies highlights its relevance as a scaffold for developing biologically active molecules. nih.govresearchgate.net
Adsorption and Polymer Interactions
Adsorption Mechanisms of Alpha-Naphtholphthalein on Polymer Surfaces
The adsorption of this compound onto polymer surfaces is a key area of study, particularly utilizing advanced polymer structures to achieve high selectivity and efficiency.
Molecularly Imprinted Polymers (MIPs) are polymers synthesized in the presence of a template molecule, in this case, this compound. tandfonline.com This process creates specific recognition sites or cavities within the polymer matrix that are complementary to the template in shape, size, and functionality. tandfonline.com After the synthesis, the template molecule is removed, leaving behind these tailored cavities. tandfonline.comresearchgate.net This method gives the MIPs the ability to selectively re-bind the target molecule from a mixture. tandfonline.com
In a typical synthesis, a functional monomer, such as 2-(diethylamino)ethyl acrylate, and a cross-linking agent, like ethylene (B1197577) glycol dimethacrylate, are copolymerized around the this compound template. tandfonline.comresearchgate.net This polymerization is often a free-radical process initiated onto the surface of a substrate like modified silica (B1680970) gel. tandfonline.comresearchgate.net For comparison, Non-Imprinted Polymers (NIMPs) are created using the same procedure but without the this compound template molecule. tandfonline.comresearchgate.net The superior adsorption capacity of MIPs compared to NIMPs demonstrates the effectiveness of the molecular imprinting process. researchgate.net
Kinetic and thermodynamic studies provide insight into the efficiency and nature of the adsorption process of this compound onto polymer surfaces. Research has shown that for both MIPs and NIMPs, the adsorption capacity increases with a rise in temperature. tandfonline.comresearchgate.netresearchgate.net The time to reach adsorption equilibrium is approximately 6 hours across temperatures ranging from 19°C to 35°C. tandfonline.comresearchgate.netresearchgate.net
The adsorption mechanism for this compound onto both MIPs and NIMPs is best described by a pseudo-first-order kinetic model. tandfonline.comresearchgate.net Thermodynamic analyses indicate that the adsorption process involves an endothermic activation enthalpy and significant negative entropy changes. tandfonline.com The positive values for the change in Gibbs free energy (ΔG*) suggest that the adsorption process is not spontaneous. tandfonline.com The activation energy for adsorption onto the MIP is significantly lower than for the NIMP, indicating a more favorable process on the imprinted polymer. tandfonline.comresearchgate.net
| Parameter | MIP (Molecularly Imprinted Polymer) | NIMP (Non-Imprinted Polymer) |
|---|---|---|
| Saturated Adsorption at 19°C | 120 mg/g tandfonline.comresearchgate.net | 78 mg/g tandfonline.comresearchgate.net |
| Saturated Adsorption at 25°C | 123 mg/g tandfonline.comresearchgate.net | 98 mg/g tandfonline.comresearchgate.net |
| Saturated Adsorption at 35°C | 127 mg/g tandfonline.comresearchgate.net | 120 mg/g tandfonline.comresearchgate.net |
| Activation Energy (Ea) | 11.63 kJ/mol tandfonline.comresearchgate.net | 23.69 kJ/mol tandfonline.comresearchgate.net |
| Kinetic Model | Pseudo-first-order tandfonline.comresearchgate.net | |
| Thermodynamic Nature | Endothermic, Non-spontaneous tandfonline.comnih.gov |
Molecularly Imprinted Polymers (MIPs) as Adsorbents
Interactions with Polymer Matrices in Sensor Design
This compound is a phthalein-based pH indicator that changes color from colorless or reddish to greenish-blue between pH 7.3 and 8.7. researchgate.net This property is harnessed in optical sensor design, where it is often incorporated into polymer matrices. researchgate.netmdpi.com These matrices provide a stable microenvironment for the indicator dye and can enhance sensor performance by improving gas diffusivity and interactions with the target analyte. mdpi.comresearchgate.net
Polymer matrices such as poly(isobutyl methacrylate) (PolyIBM) and polystyrene are frequently used to host this compound in optical sensors, particularly for detecting carbon dioxide (CO2). mdpi.comomu.ac.jpomu.ac.jp In one common sensor design, a dual-layer system is employed. omu.ac.jpomu.ac.jp One layer consists of this compound embedded in a polymer like PolyIBM or ethyl cellulose (B213188). researchgate.netomu.ac.jp This layer acts as the pH-sensitive component, where the presence of CO2 forms carbonic acid, lowering the pH and causing a change in the absorbance spectrum of the this compound. mdpi.com
The second layer contains a fluorescent reference dye, such as tetraphenylporphyrin (B126558) (TPP), embedded in a polystyrene matrix. researchgate.netomu.ac.jp The absorbance change of the this compound layer overlaps with the fluorescence of the TPP layer. omu.ac.jp Consequently, the fluorescence intensity of the TPP changes in response to the CO2 concentration, a phenomenon known as Förster Resonance Energy Transfer (FRET). researchgate.netmdpi.com This ratiometric approach, which compares the fluorescence intensity changes, leads to highly sensitive CO2 detection. researchgate.net
| Component | Polymer Matrix | Function | Reference |
|---|---|---|---|
| α-Naphtholphthalein | Poly(isobutyl methacrylate) (PolyIBM) or Ethyl Cellulose | pH Indicator (absorbance change with CO2) | omu.ac.jpomu.ac.jp |
| Tetraphenylporphyrin (TPP) | Polystyrene | Internal Reference Dye (fluorescence change) | researchgate.netomu.ac.jp |
The choice of polymer matrix significantly impacts sensor performance, particularly the response and recovery times. researchgate.net The intrinsic permeability of the polymer to gases is a critical factor. researchgate.netresearchgate.net Polymers with high gas permeability facilitate accelerated diffusion of gases like CO2 into the matrix. mdpi.comresearchgate.netresearchgate.net This rapid diffusion allows for faster interaction between the gas molecules and the embedded indicator dye, such as this compound. mdpi.comresearchgate.net
The result is a sensor with quicker response and recovery times. mdpi.comresearchgate.net For instance, sensors using an ethyl cellulose layer for the this compound and a polystyrene layer for the reference dye have demonstrated response and recovery times of less than 5 seconds when switching between nitrogen and CO2 atmospheres. researchgate.net The high permeability of these polymer environments is essential for developing efficient and fast-acting gas sensors. acs.org
Biological and Biomedical Research Avenues
Alpha-Naphtholphthalein in In Vivo pH Measurement
The parent compound, this compound, is considered more suitable for biological applications compared to other indicators like phenolphthalein (B1677637) because its pKₐ of 7.95 is closer to physiological pH ranges, and the absorption maximum of its basic form is at 653 nm. nih.gov This wavelength is further away from the strong absorption peaks of molecules like hemoglobin, which can interfere with measurements. nih.gov Fluorination of this compound further optimizes these properties, making its derivatives highly promising for in vivo pH measurement. nih.gov
Researchers have successfully synthesized ¹⁸F-labeled derivatives of this compound through direct electrophilic fluorination. nih.govnih.gov This process yields mono- and difluorinated compounds that are labeled with the positron-emitting isotope ¹⁸F. nih.govnih.gov The introduction of fluorine atoms shifts the pKₐ values to be more aligned with physiological pH, with monofluoronaphtholphthalein (MFNP) having a pKₐ of 7.66 and difluoronaphtholphthalein (DFNP) having a pKₐ of 7.24. nih.gov
These ¹⁸F-labeled probes are designed for a new type of in vivo investigation of hydrogen ion concentration. nih.gov The presence of the ¹⁸F isotope allows for the detection of the probe's concentration and three-dimensional distribution within a biological system using Positron Emission Tomography (PET), a highly sensitive nuclear imaging technique. nih.govresearchgate.net This capability, when combined with optical detection methods, allows for the 3D mapping of pH in vivo. nih.gov
Table 1: Properties of this compound and its Fluorinated Derivatives
| Compound | pKₐ | λmax (basic form) |
| This compound | 7.95 | 653 nm |
| Monofluoronaphtholphthalein (MFNP) | 7.66 | 659 nm |
| Difluoronaphtholphthalein (DFNP) | 7.24 | 665 nm |
This table presents data on the acid dissociation constant (pKₐ) and the wavelength of maximum absorption (λmax) for the basic forms of this compound and its fluorinated derivatives, as reported in research. nih.gov
The ¹⁸F-labeled derivatives of this compound function as dual-mode indicators, offering detection through both PET and optical methods. nih.gov One such optical method is Cerenkov imaging. researchgate.net Cerenkov radiation is light emitted when a charged particle, like a positron from ¹⁸F decay, travels through a dielectric medium (such as tissue) faster than the speed of light in that medium. nih.govfrontiersin.org This radiation is emitted across a continuous visible spectrum. nih.govfrontiersin.org
The utility of the fluorinated this compound probes lies in their ability to selectively quench this Cerenkov light in a pH-dependent manner. nih.govresearchgate.net In an acidic environment (below their pKₐ), the probes are in their colorless form and the full spectrum of Cerenkov light is emitted. researchgate.net In a basic environment (above their pKₐ), the probes change to their colored form, which has a strong optical absorption at a specific wavelength. nih.govresearchgate.net This absorption quenches the Cerenkov emission within that specific wavelength band. nih.gov By measuring this wavelength-dependent quenching, researchers can determine the local pH. nih.govresearchgate.net The fluorination process results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima to 659 nm for MFNP and 665 nm for DFNP, which is advantageous for in vivo imaging. nih.gov
¹⁸F-Labeled Derivatives for Positron Emission Tomography (PET)
Intracellular Ion Imaging and Cellular Processes
Derivatives of this compound have been engineered into sophisticated molecular tools for detecting specific ions within living cells. These probes leverage mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) to signal the presence of target ions. researchgate.netexlibrisgroup.com
A novel ESIPT-active hydrazone derived from this compound, known as NPDM, has been designed as a "turn-on" fluorogenic tweezer for the selective detection of aluminum ions (Al³⁺). researchgate.netexlibrisgroup.comchemrxiv.org This probe was found to specifically interact with Al³⁺, resulting in dual emissions with a very low detection limit of 16.3 nM. researchgate.netexlibrisgroup.com The binding of Al³⁺ to the NPDM probe induces fluorescence enhancement, allowing for visualization. researchgate.net
Significantly, this NPDM probe has been successfully used to image intracellular Al³⁺ in HeLa cells. researchgate.netexlibrisgroup.comchemrxiv.org When HeLa cells treated with the probe were exposed to Al³⁺, a bright green fluorescence was observed. chemrxiv.org Furthermore, the NPDM-Al³⁺ complex can act as a secondary sensor for fluoride (B91410) ions (F⁻). researchgate.netexlibrisgroup.com The addition of fluoride quenches the green fluorescence, and this process is reversible, making it a valuable tool for monitoring both ions in biological systems. chemrxiv.org This represents the first smart molecular tweezer capable of detecting Al³⁺ ions formed during electroporation inside living cells. researchgate.netexlibrisgroup.com
Table 2: Detection Limits of the NPDM Probe
| Ion | Detection Limit (LOD) |
| Aluminum (Al³⁺) | 16.3 nM |
| Fluoride (F⁻) | 34.8 nM |
This table shows the limit of detection (LOD) for aluminum and fluoride ions using the this compound-derived NPDM probe. researchgate.netexlibrisgroup.com
For any probe to be effective in cellular imaging, it must be biocompatible and its function should not be compromised by the complex intracellular environment. The this compound-derived probe NPDM has demonstrated desirable biocompatibility. chemrxiv.org MTT assays, a standard method for assessing cell viability, showed that NPDM has very low cytotoxicity even at high concentrations. chemrxiv.org
Crucially, the probe's ability to detect aluminum and fluoride ions was not affected by intracellular oxidative stress. researchgate.netexlibrisgroup.comchemrxiv.org The successful imaging of Al³⁺ and F⁻ in HeLa cells occurred without interference from reactive oxygen species, demonstrating the probe's stability and reliability in a live-cell environment. researchgate.netexlibrisgroup.comchemrxiv.org
Imaging of Aluminum (Al³⁺) and Fluoride (F⁻) Ions in Cells
Potential in Pharmaceutical Development and Biochemical Pathway Modulation
Beyond its use in imaging and sensing, this compound and its structural analogs are subjects of ongoing research for their potential applications in pharmaceutical development and as modulators of biochemical pathways. ontosight.ai The core structure of this compound has been studied for potential biological activities, including its role as an inhibitor in various cellular processes. ontosight.ai Research continues to explore the effects of such compounds on biochemical pathways, with the goal of leveraging them for new medical technologies and pharmaceutical interventions. ontosight.ai
Emerging Research Directions and Future Perspectives
Integration with Advanced Materials and Nanotechnology
The incorporation of alpha-Naphtholphthalein into advanced materials and nanostructures is a rapidly growing area of research. Scientists are leveraging its responsive nature to create novel materials with tunable optical and chemical properties.
One significant application is in the development of optical sensors. For instance, this compound has been integrated into polymer matrices like poly(isobutyl methacrylate) and polystyrene to create sensors for gases such as carbon dioxide. mdpi.comupertis.ac.id In these systems, the presence of CO2 alters the pH, causing a colorimetric change in the this compound that can be optically detected. mdpi.com To enhance sensitivity and provide a reference signal, it is often paired with fluorescent dyes like tetraphenylporphyrin (B126558) or quantum dots. researchgate.netoptica.org
Recent research has also focused on creating wearable and reusable sensors. A notable development is a halochromic sensor for wound pH monitoring, where this compound is embedded in a cotton-blended textile. nih.govresearchgate.netdntb.gov.ua This sensor exhibits a distinct color change from light yellow at a healthy skin pH of 6 to a greenish-blue color in the pH range of infected wounds (around 7.4 and higher). nih.govresearchgate.net The fabrication process is cost-effective and environmentally friendly, utilizing a water-based solution with a surfactant to dissolve the dye. nih.govresearchgate.net
The integration of this compound with nanomaterials is another promising frontier. For example, it has been used in conjunction with CuInS2/ZnS quantum dots to create optical fiber CO2 sensors. optica.org The sensor's principle relies on the CO2-induced absorption change of this compound, which in turn affects the emission wavelength of the quantum dots. optica.org This approach offers high sensitivity and the potential for miniaturization. mdpi.com
| Application Area | Integrated Material | Target Analyte | Principle of Operation | Key Findings |
| Gas Sensing | Poly(isobutyl methacrylate), Polystyrene, Ethyl cellulose (B213188) | Carbon Dioxide (CO2) | pH-dependent colorimetric change | High sensitivity and rapid response times have been achieved. researchgate.netmdpi.com |
| Wearable Sensors | Cotton-blended textile, Cetyltrimethylammonium bromide | Wound pH | Halochromic color change | Reusable and washable sensor for real-time wound monitoring. nih.govresearchgate.net |
| Optical Fiber Sensors | CuInS2/ZnS Quantum Dots, PolyIBM | Carbon Dioxide (CO2) | Wavelength shift of quantum dots due to absorption changes of the dye. optica.orgmdpi.com | High sensitivity and potential for miniaturized, robust sensors. mdpi.com |
| Food Packaging | Thin films on inert supports | Carbon Dioxide (CO2) | Colorimetric change due to pH shift | Potential for in-situ, non-destructive monitoring of food spoilage. ugr.esugr.es |
Development of Smart Systems and Molecular Logic Gates
The distinct color transition of this compound in response to pH changes makes it a candidate for the development of "smart" systems and molecular-level computational devices. These applications are at the forefront of chemical information processing.
A key area of exploration is the creation of molecular tweezers and logic gates. An this compound-derived "turn-on" fluorogenic tweezer, NPDM, has been designed for the selective detection of aluminum ions (Al³⁺). researchgate.net This system exhibits dual emissions and high sensitivity. researchgate.net The interaction with Al³⁺ can be reversed by the addition of fluoride (B91410) ions (F⁻), making the system switchable. researchgate.net This reversible behavior has been harnessed to create a molecular memory device with "Reading-Writing-Erasing-Reading" functionalities, operating as a sequential logic circuit. chemrxiv.org
The development of such molecular switches is a fundamental step toward building more complex molecular logic gates. These gates utilize chemical inputs (like the presence or absence of specific ions) to produce a measurable output (such as a change in fluorescence), mimicking the behavior of electronic logic gates. The ability of this compound derivatives to respond to multiple stimuli opens up possibilities for creating more sophisticated computational systems at the molecular level.
| System | Target Ions | Principle | Application |
| NPDM Fluorogenic Tweezer | Al³⁺, F⁻ | Metal ion-coordination-induced fluorescence enhancement and Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net | Molecular memory device, sequential logic circuit. chemrxiv.org |
Forensic Applications of this compound
In the field of forensic science, this compound is emerging as a valuable tool, particularly as an alternative to traditional chemical indicators in specific investigative scenarios.
A novel application for this compound is in the forensic examination of bribery cases, often referred to as "trap cases". aijr.orgaijr.orgaijr.org Traditionally, phenolphthalein (B1677637) has been used as a detective dye. aijr.orgaijr.org A solution of phenolphthalein is applied to currency notes, and when a suspect handles the notes, the dye transfers to their hands. A subsequent hand wash with a basic solution turns pink, indicating contact. However, the color from phenolphthalein can fade. This compound offers an advantage due to its distinct and more stable color change to turquoise blue in an alkaline medium. aijr.org
The proposed method involves smearing this compound powder on items like currency notes. aijr.org When a suspect touches these items, the powder adheres to their hands. aijr.org The presence of the powder can then be revealed in two ways:
Aerosol Spray Method : Spraying an alkaline solution (e.g., 1% sodium carbonate) directly onto the hands. aijr.org
Wash-Solution Method : Washing the hands with distilled water and then adding an alkaline solution to the wash water. aijr.org
The resulting turquoise blue color provides visual evidence. aijr.org Further analysis of the solution can be conducted using techniques like UV-Vis spectrophotometry and thin-layer chromatography to confirm the presence of this compound. aijr.org The limit of detection (LOD) and limit of quantification (LOQ) for this method have been determined to be 243.20 µg/mL and 736.97 µg/mL, respectively. aijr.orgaijr.org
Another potential forensic application lies in the development of latent fingermarks. researchgate.netnih.gov While not a primary reagent for this purpose, its chromogenic properties could be explored in multi-reagent sequencing for visualizing fingerprints on various surfaces.
| Forensic Application | Traditional Reagent | Proposed Method with α-Naphtholphthalein | Advantages of α-Naphtholphthalein |
| Bribery Case Examination ("Trap Cases") | Phenolphthalein | Smearing powder on objects, followed by revelation with an alkaline solution. aijr.org | More stable and distinct turquoise blue color change. aijr.org |
Multi-Functional Sensor Development and Miniaturization
Building on its integration with advanced materials, a significant research trend is the development of miniaturized, multi-functional sensors incorporating this compound. These sensors aim to detect multiple analytes or physical parameters simultaneously, offering a more comprehensive analysis from a single device.
The development of wearable sensors for wound monitoring is a prime example of this trend. nih.govresearchgate.netresearchgate.net A single sensor patch could potentially integrate this compound for pH sensing along with other materials to monitor temperature or specific biomarkers indicative of infection. researchgate.net This multi-functionality would provide a more complete picture of the wound healing process. nih.govresearchgate.net
The combination of this compound with other advanced materials like laser-induced graphene is also being explored to create flexible and highly sensitive multi-functional sensors. researchgate.net These sensors could simultaneously detect changes in pH, temperature, and strain, opening up applications in soft robotics, wearable electronics, and advanced healthcare monitoring. researchgate.net
| Research Direction | Key Features | Potential Applications |
| Multi-functional Wearable Sensors | Integration of pH sensing with other sensing modalities (e.g., temperature, biomarkers). researchgate.net | Advanced wound healing monitoring, personalized healthcare. nih.govresearchgate.net |
| Miniaturized Optical Sensors | Direct deposition of sensing films on detectors or optical fibers. optica.orgnih.gov | Portable air quality monitors, smart food packaging. ugr.esnih.gov |
| Flexible Multi-Modal Sensors | Combination with materials like laser-induced graphene. researchgate.net | Soft robotics, wearable electronics, continuous health monitoring. researchgate.net |
Q & A
Q. What are the key physicochemical properties of alpha-naphtholphthalein, and how do they influence its experimental applications?
this compound (CAS# 596-01-0) is a solid compound with a molecular weight of 418.45 g/mol and a melting point range of 238–240°C. It is insoluble in water and stable under normal laboratory conditions but decomposes when exposed to strong oxidizers, releasing carbon monoxide and dioxide. Its gray-to-brown color and pH-dependent chromogenic behavior make it suitable as an indicator in titrimetric analyses. Researchers should note its stability profile to avoid decomposition during storage or reactions .
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₁₈O₄ |
| Melting Point | 238–240°C |
| Solubility | Insoluble in water |
| Decomposition Products | CO, CO₂ |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE Requirements : Wear chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne exposure is suspected .
- Ventilation : Ensure fume hoods or local exhaust systems are operational to maintain airborne concentrations below exposure limits .
- Emergency Procedures : In case of inhalation, move to fresh air; for ingestion, seek immediate medical attention. Firefighting measures include using water spray, CO₂, or dry chemical extinguishers .
Q. How can researchers verify the purity of this compound for experimental reproducibility?
Purity assessment should combine chromatographic (e.g., HPLC) and spectroscopic (e.g., NMR) methods. For known compounds, compare retention times or spectral data with literature values. For novel batches, quantify impurities using calibrated standards. Document procedures rigorously to align with reproducibility guidelines, as outlined in academic journal protocols .
Advanced Research Questions
Q. How should researchers address contradictory toxicity data reported for this compound?
Contradictions in toxicity data (e.g., conflicting LD₅₀ values) require systematic evaluation:
- Literature Review : Use databases (e.g., PubMed, ToxNet) with search strings targeting Naphthalenes/toxicity and Polycyclic Aromatic Hydrocarbons/pharmacology to identify primary studies .
- Experimental Replication : Conduct dose-response studies in vitro (cell lines) and in vivo (rodent models) under controlled conditions. Adhere to NIH preclinical guidelines for rigor .
- Statistical Analysis : Apply ANOVA or regression models to assess variability across studies. Report confidence intervals to contextualize uncertainty .
Q. What methodologies are recommended for studying this compound’s stability under varying experimental conditions?
Design stability studies to evaluate:
- Thermal Stability : Heat samples incrementally (e.g., 25–300°C) and monitor decomposition via TGA or FTIR .
- pH Effects : Prepare buffer solutions (e.g., acetate pH 3.5) and track chromogenic shifts spectrophotometrically .
- Light Sensitivity : Expose samples to UV/VIS light and quantify degradation products using LC-MS . Document all parameters (e.g., solvent, agitation) to ensure reproducibility .
Q. How can this compound be integrated into complex analytical workflows for environmental or biological samples?
- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from matrices like soil or plasma. Validate recovery rates with spiked controls .
- Detection Methods : Pair with HPLC-UV/Vis for quantification. For trace analysis, employ fluorescence detection or mass spectrometry .
- Data Interpretation : Apply chemometric tools (e.g., PCA) to distinguish signal noise from analyte peaks in complex chromatograms .
Methodological Guidance for Data Contradictions
Q. What strategies are effective for resolving discrepancies in reported bioactivity or mechanism-of-action studies?
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines. Weight results by sample size and methodological rigor .
- Mechanistic Studies : Use CRISPR-edited cell lines or enzyme inhibition assays to validate hypothesized pathways .
- Peer Consultation : Engage domain experts via preprint platforms or conferences to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
